molecular formula C19H21FN3O5P B1684212 Rucaparib CAS No. 459868-92-9

Rucaparib

Cat. No. B1684212
M. Wt: 421.4 g/mol
InChI Key: FCCGJTKEKXUBFZ-UHFFFAOYSA-N
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Description

Poly(ADP-ribose) polymerases (PARPs) are activated by DNA single- and double-strand breaks and promote repair of DNA damage through the relaxation of chromatin and recruitment of other repair proteins. Inhibition of PARP activity has been linked to synthetic lethality in cells with mutations in BRCA1 or BRCA24 and is used as a therapeutic strategy to selectively target cancers. Rucaparib is a potent, cell-permeable inhibitor of PARP1 (Ki = <5 nM) that is used in clinical therapy to sensitize cancer cells to chemotherapy. Rucaparib inactivates PARP activity in cells with homologous recombination DNA repair pathway mutations at LC50 values ranging from 1.3-5.5 μM. At 25 mg/kg, rucaparib arrests tumor growth in mice bearing epigenetically silenced BRCA1 UACC3199 xenograft tumors. It has been shown to increase efficacy of temozolomide in medulloblastoma cells and xenografts. Rucaparib (phosphate) is the phosphate salt of rucaparib and has improved aqueous solubility.
Rucaparib Phosphate is the phosphate salt form of rucaparib, an orally bioavailable tricyclic indole and inhibitor of poly(ADP-ribose) polymerases (PARPs) 1 (PARP1), 2 (PARP2) and 3 (PARP3), with potential chemo/radiosensitizing and antineoplastic activities. Upon administration, rucaparib selectively binds to PARP1, 2 and 3 and inhibits PARP-mediated DNA repair. This enhances the accumulation of DNA strand breaks, promotes genomic instability and induces cell cycle arrest and apoptosis. This may enhance the cytotoxicity of DNA-damaging agents and reverse tumor cell resistance to chemotherapy and radiation therapy. PARPs are enzymes activated by single-strand DNA breaks that catalyze the post-translational ADP-ribosylation of nuclear proteins, which induces signaling and the recruitment of other proteins to repair damaged DNA. The PARP-mediated repair pathway plays a key role in DNA repair and is dysregulated in a variety of cancer cell types.

Scientific Research Applications

Mechanism of Action and Clinical Efficacy

Rucaparib, a potent inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes, has showcased its efficacy predominantly in the treatment of high-grade ovarian carcinoma. Research has evidenced its antitumor activity in patients with BRCA-mutated and homologous recombination deficiency (HRD) ovarian cancer. Particularly in ovarian cancer, rucaparib has been approved for use after two or more lines of chemotherapy and as a maintenance therapy following a response to platinum-based chemotherapy. Clinical trials have demonstrated significant improvement in progression-free survival with an acceptable safety profile when used as a maintenance treatment (Dal Molin et al., 2018), (Colombo et al., 2018), (Shirley, 2019).

Radiosynthesis and Imaging

Significant strides have been made in the field of imaging and radiosynthesis with rucaparib. A novel approach involving copper-mediated nucleophilic 18F-fluorodeboronation has been developed to access the 18F-isotopologue of rucaparib. This approach offers a potential avenue for the detailed imaging and in vitro studies of rucaparib, opening new doors for understanding its distribution and efficacy in the body (Chen et al., 2021).

Extension of Use in Recurrent Diseases

Rucaparib's role is not limited to initial treatment; it also extends to the recurrent setting of diseases like ovarian cancer. Studies have shown its efficacy as a treatment in patients with recurrent high-grade ovarian carcinoma. Phase III trials like ARIEL3 have been instrumental in solidifying rucaparib's position in the treatment of platinum-sensitive disease as maintenance. These trials underscore the drug's potential in improving survival rates and life quality of patients dealing with recurrent variants of cancer (Dal Molin et al., 2018).

Potential in Other Cancers

Rucaparib has shown promising results outside of ovarian cancer, particularly in metastatic castration-resistant prostate cancer (mCRPC). Studies indicate its efficacy in patients with mCRPC and a deleterious DNA damage repair gene alteration, offering a new therapeutic angle for a disease that urgently requires effective treatment strategies. The safety profile of rucaparib in this context aligns with that in ovarian and prostate cancer, making it a versatile option in the oncological pharmacopeia (Abida et al., 2019).

Nonclinical Evaluation and Future Prospects

Rucaparib's efficacy extends beyond BRCA1/2 mutations. Nonclinical evaluations in preclinical models with genomic or epigenetic alterations in homologous recombination repair genes other than BRCA1/2 have demonstrated sensitivity to rucaparib. Such findings highlight rucaparib's broader therapeutic potential, making it a candidate for future clinical trials aiming to target a wider spectrum of genomic alterations in different types of cancers (Robillard et al., 2022).

properties

IUPAC Name

6-fluoro-2-[4-(methylaminomethyl)phenyl]-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-9-one;phosphoric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O.H3O4P/c1-21-10-11-2-4-12(5-3-11)18-14-6-7-22-19(24)15-8-13(20)9-16(23-18)17(14)15;1-5(2,3)4/h2-5,8-9,21,23H,6-7,10H2,1H3,(H,22,24);(H3,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCCGJTKEKXUBFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(C=C1)C2=C3CCNC(=O)C4=C3C(=CC(=C4)F)N2.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN3O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rucaparib phosphate

CAS RN

459868-92-9
Record name Rucaparib phosphate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0459868929
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-fluoro-5-(4-((methylamino)methyl)phenyl)-2,3,4,6-tetrahydro-1H-azepino[5,4,3-cd]indol-1-one phosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name RUCAPARIB PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3M9955244
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12,800
Citations
K Fizazi, JM Piulats, MN Reaume… - … England Journal of …, 2023 - Mass Medical Soc
… We conducted the open-label, controlled, randomized, phase 3 TRITON3 trial of rucaparib … 1,15,16 we randomly assigned patients to receive either rucaparib or the physician’s choice of …
Number of citations: 63 www.nejm.org
M Shirley - Targeted Oncology, 2019 - Springer
… Rucaparib is also approved in the USA and the EU for use as … , rucaparib displayed clinical activity as third- (or later-) line treatment of BRCA-mutated ovarian cancer, with rucaparib-…
Number of citations: 32 link.springer.com
S Balasubramaniam, JA Beaver, S Horton… - Clinical Cancer …, 2017 - AACR
… with rucaparib based on detection of deleterious BRCA1 and/or BRCA2 mutations in tumor tissue. Rucaparib's … This article summarizes the FDA review and data supporting rucaparib's …
Number of citations: 151 aacrjournals.org
A Musella, E Bardhi, C Marchetti, L Vertechy… - Cancer Treatment …, 2018 - Elsevier
… This study recognized that Rucaparib is active in germline BRCA-mutant ovarian (gBRCAm) cancer; that this activity correlates with PFI and that continuous Rucaparib dosing is …
Number of citations: 58 www.sciencedirect.com
W Abida, A Patnaik, D Campbell, J Shapiro… - Journal of Clinical …, 2020 - ncbi.nlm.nih.gov
… a BRCA alteration treated with rucaparib 600 mg twice daily in the phase II TRITON2 study. … BRCA alteration who received≥ 1 dose of rucaparib. Key efficacy end points were objective …
Number of citations: 489 www.ncbi.nlm.nih.gov
R Kristeleit, GI Shapiro, HA Burris, AM Oza… - Clinical Cancer …, 2017 - AACR
… rucaparib (5 days of a 21-day cycle), as well as intermittent and continuous dosing of oral rucaparib … This study provided evidence that continuous dosing of oral rucaparib led to a higher …
Number of citations: 237 aacrjournals.org
JA Ledermann, AM Oza, D Lorusso… - The Lancet …, 2020 - thelancet.com
Background In ARIEL3, rucaparib maintenance treatment significantly improved progression-free survival versus placebo. Here, we report prespecified, investigator-assessed, …
Number of citations: 86 www.thelancet.com
GI Shapiro, RS Kristeleit, HA Burris… - Clinical …, 2019 - Wiley Online Library
… ‐state pharmacokinetic profiles of rucaparib administered once daily (… , the plasma exposure of rucaparib was approximately dose … No effect of food on rucaparib pharmacokinetics was …
Number of citations: 35 accp1.onlinelibrary.wiley.com
R Kristeleit, A Lisyanskaya, A Fedenko… - The Lancet …, 2022 - thelancet.com
… We aimed to assess rucaparib versus platinum-based and … rucaparib group and six (5%) in the chemotherapy group. Three deaths were considered to be potentially related to rucaparib …
Number of citations: 70 www.thelancet.com
KA Reiss, R Mick, MH O'Hara… - Journal of Clinical …, 2021 - ingentaconnect.com
… the role of the PARPi rucaparib as maintenance therapy in … discontinued and patients received rucaparib 600 mg orally … CONCLUSION Maintenance rucaparib is a safe and effective …
Number of citations: 111 www.ingentaconnect.com

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